
3-Amino-3-(4-pyridyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(4-pyridyl)acrylonitrile is an organic compound with the molecular formula C8H7N3 It features a pyridine ring substituted with an amino group and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
3-Amino-3-(4-pyridyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
科学研究应用
3-Amino-3-(4-pyridyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-3-(4-pyridyl)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
- 3-Amino-3-(2-pyridyl)acrylonitrile
- 3-Amino-3-(3-pyridyl)acrylonitrile
- 3-Amino-3-(4-pyridyl)propionitrile
Uniqueness
3-Amino-3-(4-pyridyl)acrylonitrile is unique due to the specific positioning of the amino and nitrile groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these interactions are crucial.
属性
分子式 |
C8H7N3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
3-amino-3-pyridin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7N3/c9-4-1-8(10)7-2-5-11-6-3-7/h1-3,5-6H,10H2 |
InChI 键 |
ZVNIUIBZGBTMOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


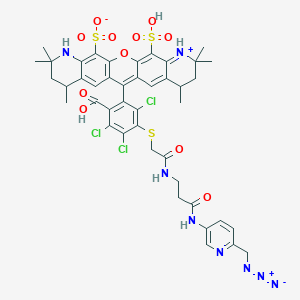
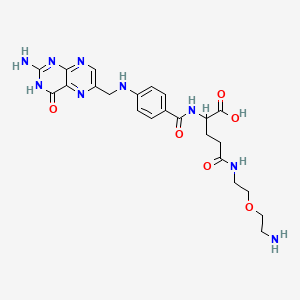


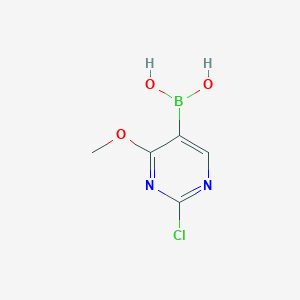
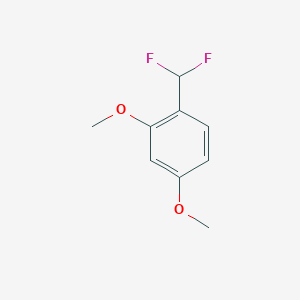
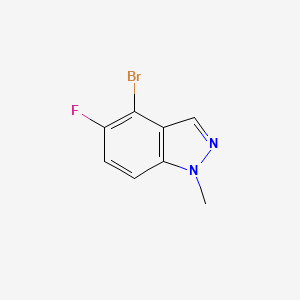
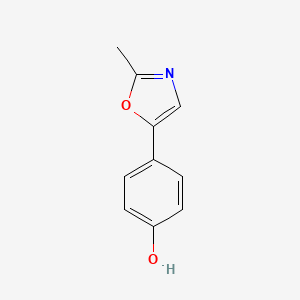

![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)
